molecular formula C10H13N3O3 B4123092 ETHYL [BIS(2-CYANOETHYL)CARBAMOYL]FORMATE

ETHYL [BIS(2-CYANOETHYL)CARBAMOYL]FORMATE

Cat. No.: B4123092
M. Wt: 223.23 g/mol
InChI Key: GSVURVFYLMQTLY-UHFFFAOYSA-N
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Description

Ethyl bis(2-cyanoethyl)aminoacetate is an organic compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . . This compound is characterized by the presence of an ester functional group, a cyano group, and an amino group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bis(2-cyanoethyl)aminoacetate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions . One common method is the cyanoacetylation of amines, where ethyl cyanoacetate reacts with amines to form the desired product . This reaction can be carried out under solvent-free conditions or with the use of solvents such as pyridine .

Industrial Production Methods

In industrial settings, the production of ethyl bis(2-cyanoethyl)aminoacetate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl bis(2-cyanoethyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ester and cyano groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl bis(2-cyanoethyl)aminoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl bis(2-cyanoethyl)aminoacetate involves its functional groups. The ester group can undergo hydrolysis to release acetic acid derivatives, while the cyano groups can participate in nucleophilic addition reactions. The amino group can form hydrogen bonds and interact with various molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Ethyl bis(2-cyanoethyl)aminoacetate can be compared with similar compounds such as:

    Ethyl cyanoacetate: A simpler ester with a single cyano group.

    Diethyl malonate: An ester with two ester groups and no cyano groups.

    Ethyl acetoacetate: An ester with a keto group instead of a cyano group.

The uniqueness of ethyl bis(2-cyanoethyl)aminoacetate lies in its combination of ester, cyano, and amino groups, which provide diverse reactivity and applications.

Properties

IUPAC Name

ethyl 2-[bis(2-cyanoethyl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-16-10(15)9(14)13(7-3-5-11)8-4-6-12/h2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVURVFYLMQTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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